molecular formula C14H7ClO2 B052148 1-Chloroanthraquinone CAS No. 82-44-0

1-Chloroanthraquinone

Cat. No. B052148
CAS RN: 82-44-0
M. Wt: 242.65 g/mol
InChI Key: BOCJQSFSGAZAPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Chloroanthraquinone typically involves chlorination of anthraquinone derivatives. The process might utilize different chlorinating agents and catalysts to introduce the chlorine atom into the anthraquinone structure efficiently. Although specific synthesis pathways for 1-Chloroanthraquinone were not directly found, the general methodologies for anthraquinone derivatives' synthesis highlight the importance of selecting appropriate reactants and conditions to achieve the desired chlorinated product.

Molecular Structure Analysis

1-Chloroanthraquinone possesses a core anthraquinone structure with a chlorine substituent, which impacts its chemical properties and reactivity. The molecular structure analysis would focus on how the presence of the chlorine atom affects the electronic distribution within the molecule, its photophysical properties, and its interactions with other molecules. The structure-activity relationships discussed in studies on various anthraquinone derivatives provide insights into how substituents like chlorine can modify the compound's biological and chemical behaviors (Wang et al., 2023).

Scientific Research Applications

1. Electrochemical Applications

  • Summary of Application: Anthraquinone (AQ) and its derivatives are identified as highly promising lead structures for various applications in organic electronics .
  • Methods of Application: The electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives in N, N -dimethylformamide have been correlated against newly measured experimental data . Calculations were performed using density functional theory (DFT), and the performance of different semi-empirical density functional tight binding (DFTB) approaches has been critically assessed .
  • Results or Outcomes: It was shown that the SCC DFTB/3ob parametrization in conjunction with the COSMO solvation model provides a highly adequate description of the electrochemical potentials also in the case of the two-fold reduced species .

2. Anticancer Agents

  • Summary of Application: The anthraquinone moiety forms the core of various anticancer agents . The emergence of drug-resistant cancers warrants the development of new anticancer agents .
  • Methods of Application: Anthraquinones are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .
  • Results or Outcomes: New anthraquinone analogues have been developed in recent years as anticancer agents . This includes a systematic review of the recent literature (2005–2021) on anthraquinone-based compounds in cell-based models and key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases and G-quadruplexes involved in the viability of cancer cells .

Safety And Hazards

1-Chloroanthraquinone is considered hazardous. It causes skin irritation and eye irritation. It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

Future Directions

While there is limited information available on the future directions of 1-Chloroanthraquinone, it is a building block of many dyes and is used in bleaching pulp for papermaking . Its electrochemical behavior in non-aqueous solution has been investigated , and it has potential applications in the synthesis of novel methacrylated anthraquinone dyes .

properties

IUPAC Name

1-chloroanthracene-9,10-dione
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InChI

InChI=1S/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
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InChI Key

BOCJQSFSGAZAPQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Cl
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Molecular Formula

C14H7ClO2
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DSSTOX Substance ID

DTXSID7052571
Record name 1-Chloroanthraquinone
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Molecular Weight

242.65 g/mol
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Physical Description

Yellow solid; [HSDB] Yellow powder; [MSDSonline]
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Boiling Point

Sublimes
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Solubility

INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL; SOL IN NITROBENZENE & HOT AMYL ALCOHOL, Sol in ethanol, benzene, acetic acid, Soluble in oxygenated solvents
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Vapor Pressure

0.00000087 [mmHg]
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Product Name

1-Chloroanthraquinone

Color/Form

YELLOW NEEDLES FROM TOLUENE OR ALCOHOL

CAS RN

82-44-0, 26264-07-3
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Melting Point

162 °C
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Synthesis routes and methods I

Procedure details

1,200 l of 10% strength sodium chlorate solution are added in the course of 4 hours to 150 kg of anthraquinone-2-sulphonic acid (Na salt), (produced according to Ullmann, Encyclopadie der technischen Chemie (Encyclopaedia of Industrial Chemistry), 4th Edition, Volume 7, page 589; Bios Final Report 1484) with 90 kg of potassium chloride in 2,745 l of water and 255 l of sulphuric acid (96%) at 100° C. in an enamelled 6 m3 kettle, while stirring (30- 40 revolutions per minute) and the mixture is stirred for a further 5 hours at 100° C. The mixture is filtered at 80° C. through a filter press, the material on the filter is washed with hot water until the filtrate gives a neutral reaction and the filter cake is dried, 2-Chloroanthraquinone of the following composition: about 3% of anthraquinone, about 95% of 2-chloroanthraquinone, about 1% of 1-chloroanthraquinone and about 1% of insoluble matter is obtained.
Quantity
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90 kg
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255 L
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solvent
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Yield
3%

Synthesis routes and methods II

Procedure details

1,400 g of a 93% pure 1-chloroanthraquinone, produced from anthraquinone-1-sulphonic acid by exchanging the sulpho group by chlorine according to Fischer (Ullmann's Encyklopaedie der technischen Chemie (Ullmann's Encyclopaedia of Industrial Chemistry), 4th Edition, Volume 7, Example 1, page 589 (1973)) and contaminated with 0.5% of anthraquinone, 2.0% of 1,6- and 1,7-dichloroanthraquinone, 2.5% of 1,5- and 1,8-dichloroanthraquinone and 2.0% of other compounds, are employed in the flask of the test installation (according to Example 1). At an absolute pressure at the top of 20 mm Hg and a reflux ratio R/T= 4/1, highly pure 1-chloroanthraquinone (>99% pure) is obtained:
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[Compound]
Name
1,6- and 1,7-dichloroanthraquinone
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Name
1,5- and 1,8-dichloroanthraquinone
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other compounds
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Synthesis routes and methods III

Procedure details

A mixture of 25 parts of 4-chloroanthraquinone-1-carboxylic acid, 180 parts of N-methylpyrrolidone, 4 parts of copper(I) oxide and 3 parts of o-phenanthroline hydrochloride is heated for two hours at 150°C. The mixture is poured onto ice and the precipitate formed is suction filtered. After the filter cake has been dissolved in 100 parts of concentrated sulfuric acid and reprecipitated with 300 parts of water, filtered and dried in vacuo at 80°C there are isolated 19 parts (90.5% of theory) of 1-chloroanthraquinone having a melting point of 156° to 158°C.
[Compound]
Name
25
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Name
o-phenanthroline hydrochloride
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Yield
90.5%

Synthesis routes and methods IV

Procedure details

A mixture of 20 parts of 4-chloroanthraquinone-1-carboxylic acid, 200 parts of dimethylformamide and 3 parts of copper (I) oxide is heated for four hours at 150°C. The end product is precipitated by pouring the mixture into 400 parts of water and filtered. 14 parts (83.4% of theory) of 1-chloroanthraquinone is obtained having a melting point of 154° to 157°C.
[Compound]
Name
20
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step One
Yield
83.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloroanthraquinone
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Reactant of Route 3
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Reactant of Route 4
1-Chloroanthraquinone
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
545
Citations
Y You, T Gao, F Qiu, Y Wang, X Chen… - Journal of Chemical & …, 2013 - ACS Publications
… 3-chlorobenzoic acid and 1-chloroanthraquinone in solvents. … the solubility of 1-chloroanthraquinone in different solvents … -3-chlorobenzoic acid and 1-chloroanthraquinone in various …
Number of citations: 16 pubs.acs.org
Q Meng, Z Liu, D Huang, C Zhang - Journal of Chemical Crystallography, 1999 - Springer
The X-ray crystal structure of 1-chloroanthraquinone is determined. The compound C 14 H 7 O 2 Cl, is monoclinic in P2 1 (#4) with a = 7.763(1), b = 3.973(2), c = 16.947(1) Å,β = 95.13(1…
Number of citations: 10 link.springer.com
K Hamanoue, T Nakayama, Y Kajiwara… - The Journal of …, 1987 - pubs.aip.org
… phosphorescence spectrum of 1-chloroanthraquinone consists of two components with different lifetimes. They have interpreted this result as follows: In 1-chloroanthraquinone, one of …
Number of citations: 54 pubs.aip.org
KB Flanagan, KR Hoover, O Garza… - … and Chemistry of …, 2006 - Taylor & Francis
… volume of the hypothetical subcooled liquid 1-chloroanthraquinone. Any errors resulting from our estimation of the 1-chloroanthraquinone's hyphothetical subcooled liquid molar volume…
Number of citations: 52 www.tandfonline.com
K Hamanoue, T Nakayama, S Asada… - The Journal of Physical …, 1992 - ACS Publications
We have measured the electron-transfer rate of betaine-30 and terf-butylbetaine in varioussolvents, both polar and nonpolar. We find the electron-transfer rate depends on solvation …
Number of citations: 18 pubs.acs.org
MC Rath, H Pal, T Mukherjee - Radiation Physics and Chemistry, 1996 - Elsevier
… In the present paper we report the radiation chemical behaviour of 1-chloroanthraquinone (1CAQ), 1,5-dichloroanthraquinone (15DCAQ), and 1,8-dichloroanthraquinone (18DCAQ) …
Number of citations: 18 www.sciencedirect.com
T Valarmathi, R Premkumar… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… In the present work, the 1-chloroanthraquinone compound was investigated using experimental FT-IR, FT-Raman, and UV-Vis spectroscopic techniques and compared with DFT studies …
Number of citations: 1 www.tandfonline.com
EH Ruediger, ML Kaldas, SS Gandhi… - The Journal of …, 1980 - ACS Publications
… We had earlier noted that 1-chloroanthraquinone gave primarily 1- and 2-aminoanthraquinones on treatment with potassamide in ammonia; incidentally, 1-chlorofluorenone gave …
Number of citations: 25 pubs.acs.org
K Hamanoue, T Nakayama, K Ibuki… - Journal of the Chemical …, 1991 - pubs.rsc.org
Upon picosecond and nanosecond laser photolysis of the title compounds (XAQ) at room temperature in ethanol and toluene containing triethylamine (TEA), the lowest excited triplet …
Number of citations: 18 pubs.rsc.org
M Jamali, TB Nasrallah, JC Bernède - Materials chemistry and physics, 1995 - Elsevier
1-Chloroanthraquinone (1-CAQ) thin films deposited under vacuum were investigated by IR absorption, nuclear magnetic resonance, X-ray diffraction and electron spectroscopy for …
Number of citations: 3 www.sciencedirect.com

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